molecular formula C19H28N6O4 B8075179 H-Tz-PEG3-NH2

H-Tz-PEG3-NH2

Cat. No.: B8075179
M. Wt: 404.5 g/mol
InChI Key: ALUMIMYANNZLMK-UHFFFAOYSA-N
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Description

H-Tz-PEG3-NH2, also known as 1-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-1H-tetrazole, is a compound that combines a tetrazole ring with a polyethylene glycol chain terminated by an amino group. This compound is notable for its applications in bioconjugation and drug delivery due to its unique chemical structure, which allows for high solubility and reactivity in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tz-PEG3-NH2 typically involves the following steps:

    Formation of the Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through the polymerization of ethylene oxide. This process can be controlled to achieve the desired chain length.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile compound. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide.

    Attachment of the Amino Group: The final step involves the introduction of the amino group at the end of the polyethylene glycol chain. This is usually achieved through a nucleophilic substitution reaction, where the terminal hydroxyl group of the polyethylene glycol is replaced by an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce polyethylene glycol.

    Catalytic Cycloaddition: Use of industrial reactors to facilitate the cycloaddition reaction for tetrazole ring formation.

    Nucleophilic Substitution: Large-scale nucleophilic substitution to introduce the amino group, often using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

H-Tz-PEG3-NH2 undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, particularly with alkenes and alkynes.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Cycloaddition: Reagents include alkenes and alkynes, often in the presence of a copper catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an acyl chloride would yield an amide, while cycloaddition with an alkyne would produce a triazole derivative.

Scientific Research Applications

H-Tz-PEG3-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the production of advanced materials, including hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of H-Tz-PEG3-NH2 involves its ability to form stable covalent bonds with various biomolecules. The amino group can react with carboxyl groups to form amide bonds, while the tetrazole ring can participate in cycloaddition reactions. These properties make it a versatile tool for modifying and stabilizing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-NH2: Contains an azide group instead of a tetrazole ring, used in similar bioconjugation applications.

    PEG-NHS Ester: Contains an N-hydroxysuccinimide ester group, commonly used for protein conjugation.

    Amine-PEG3-Biotin: Contains a biotin group for affinity-based applications.

Uniqueness

H-Tz-PEG3-NH2 is unique due to the presence of the tetrazole ring, which provides additional reactivity and stability compared to other polyethylene glycol derivatives. This makes it particularly useful in applications requiring robust and stable bioconjugation.

Properties

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O4/c20-7-1-9-27-11-13-29-14-12-28-10-2-8-21-19(26)17-5-3-16(4-6-17)18-24-22-15-23-25-18/h3-6,15H,1-2,7-14,20H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUMIMYANNZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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